molecular formula C5H6N2S B12847746 5-Methylpyrazine-2-thiol

5-Methylpyrazine-2-thiol

Cat. No.: B12847746
M. Wt: 126.18 g/mol
InChI Key: XDMWIPWJGWQQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylpyrazine-2-thiol is a sulfur-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including flavoring agents, pharmaceuticals, and agrochemicals. The presence of a thiol group in this compound adds to its unique chemical properties, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazine-2-thiol typically involves the introduction of a thiol group into a pyrazine ring. One common method is the reaction of 5-methylpyrazine with thiourea in the presence of a base, followed by hydrolysis to yield this compound. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound can be achieved through catalytic processes. For example, the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst such as potassium permanganate can yield 5-Methylpyrazine-2-carboxylic acid, which can then be converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-Methylpyrazine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylpyrazine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylpyrazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other pyrazines. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological molecules.

Properties

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

5-methyl-1H-pyrazine-2-thione

InChI

InChI=1S/C5H6N2S/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)

InChI Key

XDMWIPWJGWQQGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=S)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.